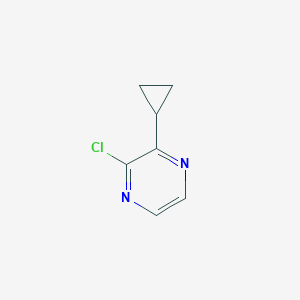
2-Chloro-3-cyclopropylpyrazine
Overview
Description
2-Chloro-3-cyclopropylpyrazine is a chemical compound with the molecular formula C7H7ClN2. It has a molecular weight of 154.6 . The compound is stored at a temperature of 4°C in a sealed storage, away from moisture .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-cyclopropylpyrazine is 1S/C7H7ClN2/c8-7-6 (5-1-2-5)9-3-4-10-7/h3-5H,1-2H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
2-Chloro-3-cyclopropylpyrazine has a molecular weight of 154.6 . It is stored at a temperature of 4°C in a sealed storage, away from moisture . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the current literature.Scientific Research Applications
Tuberculostatic Activity in Pyrazine Derivatives 2-Chloro-3-cyanopyrazine is a key substrate in synthesizing various tuberculostatic pyrazine derivatives. When reacted with secondary amines, it yields nitriles that, upon further modification, demonstrate significant tuberculostatic activity. Particularly notable is the conversion of these nitriles into thioamides and then into imidazolines or thiazole derivatives, with one thiazole derivative showing the highest activity against tuberculosis (MIC 3.1–7.8 μg/mL) (Foks et al., 2005).
DNA Binding and Antimicrobial Properties Research on chlorohydrazinopyrazine, a derivative of pyrazine, has shown promising results in binding to DNA and demonstrating antimicrobial properties without toxicity towards human dermal keratinocytes. This indicates potential clinical applications for 2-chloro-3-hydrazinopyrazine, particularly due to its hydrophilic nature and high affinity to DNA, as established through both theoretical and experimental methods (Mech-Warda et al., 2022).
Synthesis of Tetrasubstituted Pyrazoles Another research direction involves the synthesis of tetrasubstituted pyrazoles from 3-chloro-4,5-diaryl-1-methylpyrazoles, employing unique synthesis pathways that include cyclization reactions where a chlorine atom is directly installed onto the pyrazole ring. These compounds, serving as isosteres of imidazole fungicides, have shown effectiveness against grape powdery mildew, indicating their potential as fungicides (Dumeunier et al., 2013).
Antimycobacterial Activity of Pyrazolyl Pd(II) Complexes Pyrazolyl Pd(II) complexes containing triphenylphosphine and various pyrazole derivatives have been synthesized and evaluated for their antimycobacterial activity. One of these complexes demonstrated superior minimum inhibitory concentration (MIC) values compared to some commonly used antituberculosis drugs, highlighting the potential of pyrazole-based compounds in antimycobacterial treatments (Silva et al., 2015).
properties
IUPAC Name |
2-chloro-3-cyclopropylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYQHZYJFMQTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-cyclopropylpyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)

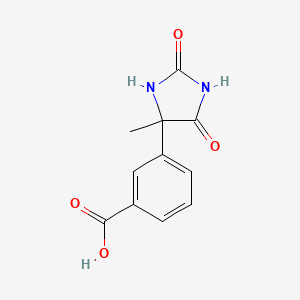
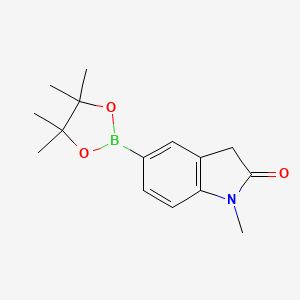
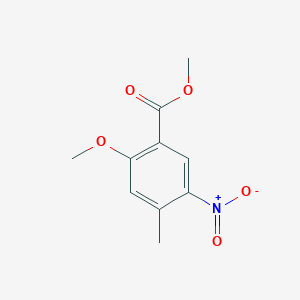
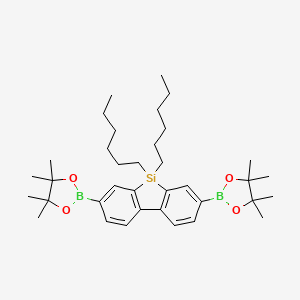
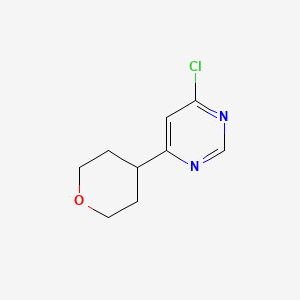
![9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole](/img/structure/B1427386.png)
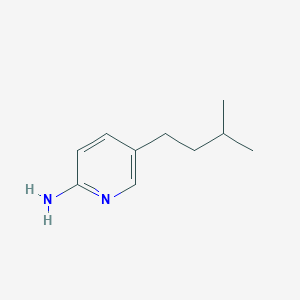
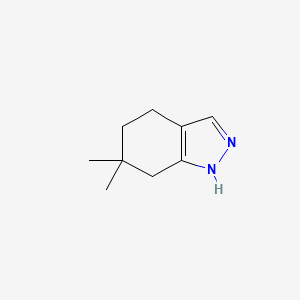
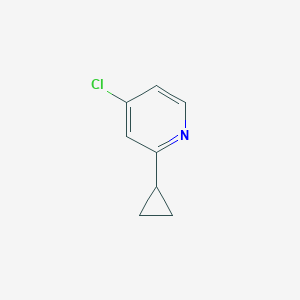
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427392.png)
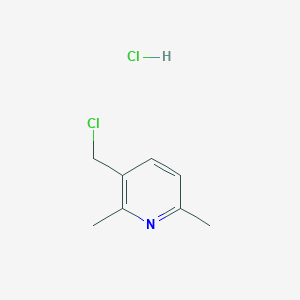
![2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1427396.png)